3-(Chloromethyl)-3-methyl-1-(methylsulfonyl)pentane

Description

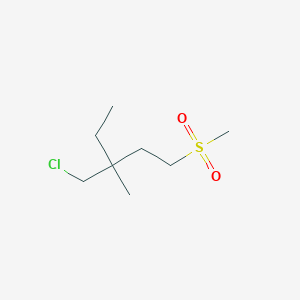

3-(Chloromethyl)-3-methyl-1-(methylsulfonyl)pentane is a branched aliphatic compound featuring a pentane backbone substituted with a chloromethyl group and a methylsulfonyl group. The chloromethyl group provides reactivity for nucleophilic substitution, while the electron-withdrawing methylsulfonyl group enhances stability and influences polarity .

Properties

Molecular Formula |

C8H17ClO2S |

|---|---|

Molecular Weight |

212.74 g/mol |

IUPAC Name |

3-(chloromethyl)-3-methyl-1-methylsulfonylpentane |

InChI |

InChI=1S/C8H17ClO2S/c1-4-8(2,7-9)5-6-12(3,10)11/h4-7H2,1-3H3 |

InChI Key |

TZXKGFPGPHEALK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CCS(=O)(=O)C)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-3-methyl-1-(methylsulfonyl)pentane typically involves the chloromethylation of 3-methyl-1-(methylsulfonyl)pentane. This can be achieved using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-3-methyl-1-(methylsulfonyl)pentane undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution Reactions: Formation of substituted derivatives such as azides, thiols, and ethers.

Oxidation Reactions: Formation of sulfone derivatives.

Reduction Reactions: Formation of hydrocarbons.

Scientific Research Applications

3-(Chloromethyl)-3-methyl-1-(methylsulfonyl)pentane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-3-methyl-1-(methylsulfonyl)pentane involves the reactivity of its functional groups. The chloromethyl group is highly reactive towards nucleophiles, making it useful in substitution reactions. The methylsulfonyl group can undergo oxidation and reduction, allowing for the formation of various derivatives. These reactions are facilitated by the molecular structure and electronic properties of the compound.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Functional Groups |

|---|---|---|---|---|

| 3-(Chloromethyl)-3-methyl-1-(methylsulfonyl)pentane* | C₈H₁₇ClO₂S | ~212.7 (estimated) | Not provided | Chloromethyl, methylsulfonyl |

| 3-Chloro-3-methylpentane | C₆H₁₃Cl | 120.62 | 918-84-3 | Chloroalkane |

| 4-(Methylsulfonyl)toluene | C₈H₁₀O₂S | 170.23 | 3185-99-7 | Methylsulfonyl, aromatic ring |

| 1-(2-methylpentyl)-4-(3-(methylsulfonyl)phenyl)piperidine | C₂₃H₃₁NO₂S | ~393.5 (estimated) | Not provided | Methylsulfonyl, piperidine, aromatic |

*Estimated based on structural analysis.

Key Observations:

Functional Group Influence :

- The target compound combines alkyl chlorides and sulfones, enabling dual reactivity (e.g., substitution at the chloromethyl site and stability from the sulfonyl group). In contrast, 3-Chloro-3-methylpentane (CAS 918-84-3) lacks the sulfonyl group, making it more volatile and reactive in radical reactions .

- 4-(Methylsulfonyl)toluene (CAS 3185-99-7) shares the methylsulfonyl moiety but differs in having an aromatic backbone, which enhances thermal stability and resonance effects .

Molecular Weight and Polarity :

- The methylsulfonyl group increases molecular weight and polarity compared to simpler chloroalkanes. For instance, the target compound’s estimated molecular weight (~212.7 g/mol) is significantly higher than 3-Chloro-3-methylpentane (120.62 g/mol), suggesting higher boiling points and lower volatility .

Key Observations:

- Chloromethyl vs. Chloroalkane Reactivity : The target compound’s chloromethyl group is more sterically accessible for nucleophilic substitution compared to the tertiary chloro group in 3-Chloro-3-methylpentane, which favors elimination (e.g., dehydrohalogenation) .

- Sulfonyl Group Stability : The methylsulfonyl group in the target compound and 4-(Methylsulfonyl)toluene imparts resistance to oxidation, making both suitable for high-temperature reactions .

Physical and Spectroscopic Data

Boiling Points :

Spectroscopy :

- IR : Strong S=O stretching (~1300–1150 cm⁻¹) in the target compound and 4-(Methylsulfonyl)toluene .

- NMR : The chloromethyl group in the target compound would show distinct δ 3.5–4.0 ppm (¹H) and δ 40–50 ppm (¹³C) signals, differing from the aromatic protons in 4-(Methylsulfonyl)toluene (δ 7.0–8.0 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.